molecular formula C19H17NO B11708517 N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine

N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine

Cat. No.: B11708517
M. Wt: 275.3 g/mol
InChI Key: HOTXQDXSRGVHKB-UHFFFAOYSA-N
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Description

N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine is a chemical compound belonging to the class of Schiff bases, characterized by its azomethine (-RC=N-) functional group. This structure is synthetically accessible via the condensation of 1-naphthylamine with 4-ethoxybenzaldehyde. Schiff bases are a significant class of ligands in coordination chemistry and are extensively investigated for their diverse biological activities. The presence of the naphthalene moiety is of particular interest, as this conjugated aromatic system is a versatile platform in medicinal chemistry and is found in numerous bioactive molecules and approved therapeutics . The primary research applications of this compound are anticipated to stem from the biological properties inherent to its molecular structure. Schiff bases, in general, have been reported to exhibit a broad spectrum of bioactivities, including antibacterial, antifungal, antioxidant, and cytotoxic effects . The specific combination of a naphthalene amine and an ethoxyphenyl group in this compound suggests potential for use in developing novel pharmacologically active agents. Researchers can utilize this Schiff base as a key intermediate or precursor in synthesizing more complex molecules, such as metal complexes. Schiff base metal complexes are a prominent area of study due to their enhanced chemical properties and potential applications as catalysts, in materials science, and as investigational bioactive compounds with mechanisms of action that may involve interaction with biological macromolecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-naphthalen-1-ylmethanimine

InChI

InChI=1S/C19H17NO/c1-2-21-17-12-10-15(11-13-17)14-20-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,2H2,1H3

InChI Key

HOTXQDXSRGVHKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysis

The reaction is typically conducted under reflux in ethanol or methanol, with catalytic acetic acid (1–5 mol%) to protonate the carbonyl oxygen, enhancing electrophilicity. For example, a 1:1 molar ratio of 4-ethoxybenzaldehyde to 1-naphthylamine in ethanol, refluxed for 5–6 hours, yields the target compound in 70–85% crude yield. Prolonged heating beyond 8 hours risks side products such as over-oxidized or oligomeric species, necessitating precise reaction monitoring via thin-layer chromatography (TLC).

Solvent and Temperature Optimization

Workup and Purification Strategies

Post-synthesis workup aims to isolate the imine while removing unreacted starting materials and by-products.

Acid-Base Extraction

The crude product is often dissolved in toluene or dichloromethane and washed with dilute hydrochloric acid (1–2 M) to remove residual amine. Subsequent basification with sodium hydroxide (pH 10–12) liberates the free base, which is extracted into organic solvents and dried over anhydrous sodium sulfate. This method, adapted from terbinafine intermediate purification, ensures removal of ionic impurities.

Recrystallization and Chromatography

Recrystallization from ethanol or hexane-ethyl acetate mixtures (3:1 v/v) yields crystals with >95% purity, as confirmed by melting point analysis. For higher purity, column chromatography using silica gel and a hexane-ethyl acetate gradient (10–30% ethyl acetate) resolves non-polar contaminants. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase further refines analytical-grade material.

Comparative Analysis with Analogous Schiff Bases

Insights from structurally related compounds inform best practices for optimizing yield and purity.

Role of Substituents on Reaction Kinetics

Electron-donating groups (e.g., methoxy in 4-methoxybenzaldehyde) accelerate Schiff base formation by enhancing aldehyde reactivity. For example, N-(4-methoxybenzyl)-1-(4-methoxyphenyl)methanimine forms in 4 hours under ambient conditions, versus 6 hours for the ethoxy derivative. This disparity underscores the ethoxy group’s moderate electron-donating effect, necessitating longer reflux times.

Characterization and Quality Control

Rigorous characterization ensures structural fidelity and purity.

Spectroscopic Methods

  • NMR Spectroscopy : 1H^1H NMR (CDCl3_3) displays characteristic imine proton resonance at δ 8.3–8.5 ppm, with aromatic protons between δ 7.0–8.2 ppm.

  • IR Spectroscopy : A sharp C=N stretch at 1620–1640 cm1^{-1} confirms imine formation.

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 275.3 ([M+H]+^+), consistent with the molecular formula C19_{19}H17_{17}NO.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous Schiff bases (e.g., 4-tert-butyl-N′-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide) reveals planar imine linkages and intermolecular hydrogen bonding, which stabilize the E-configuration. While crystallographic data for the target compound remains unpublished, its structural similarity suggests analogous packing motifs.

Industrial and Environmental Considerations

Scalability and Cost Efficiency

Large-scale synthesis prioritizes solvent recovery and catalyst reuse. A patent describing N-methyl-1-naphthalenemethanamine production highlights distillation under high vacuum (0.1–1 mmHg) for solvent recycling, reducing raw material costs by 30%. Applying this to the target compound could enhance process sustainability.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times by 50–70% in related imine formations, though this remains unexplored for the target compound. Subcritical water as a solvent offers an eco-friendly alternative, leveraging high temperature and pressure to dissolve organic reactants without catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the imine group, which can coordinate with metal centers. The compound can interact with various molecular targets and pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzylidene-Naphthalen-1-yl-Amine Derivatives

A series of benzylidene-naphthalen-1-yl-amine derivatives (2a–2e) synthesized by Hania et al. () provides a direct comparison. These compounds differ in the substituents on the benzaldehyde moiety:

Compound Substituent (R) Key Properties Reference
2a H Baseline compound; lower thermal stability compared to substituted analogs
2b 4-methyl Enhanced lipophilicity; moderate antimicrobial activity
2c 4-methoxy Improved solubility in polar solvents; higher yield (~85%)
2d 4-nitro Strong electron-withdrawing group; notable antimicrobial activity
2e 4-chloro Increased rigidity; used in metal coordination studies
Target Compound 4-ethoxy Balanced lipophilicity/solubility; potential for extended conjugation

Key Observations :

  • Electron-Donating Groups (e.g., 4-methoxy, 4-ethoxy): These substituents enhance solubility in ethanol and DMSO due to increased polarity. The 4-ethoxy derivative exhibits a higher melting point (162–164°C) compared to 4-methoxy (157–159°C), attributed to stronger van der Waals interactions .
  • Electron-Withdrawing Groups (e.g., 4-nitro) : The nitro group in 2d reduces electron density on the imine bond, increasing reactivity toward nucleophiles and enhancing antimicrobial potency against Staphylococcus aureus (MIC = 8 µg/mL) .
Comparison with Allylidene-Naphthalenamine Derivatives

The crystal structure of (E)-N-[(E)-3-(4-methoxyphenyl)allylidene]naphthalen-1-amine () reveals an extended conjugation system due to the allylidene spacer. Unlike the target compound, this derivative forms a planar geometry with a dihedral angle of 8.2° between naphthalene and the methoxyphenyl group, facilitating π-π stacking in the solid state. The target compound’s ethoxy group may introduce steric hindrance, reducing planarity but improving solubility .

Bis-Schiff Base Analogues

describes a bis-Schiff base, N,N'-(1,4-phenylenedimethylidyne)bis[4-ethoxy-aniline], featuring two ethoxyphenyl-imine groups. This compound exhibits:

  • Higher Thermal Stability: Decomposition temperature >250°C vs. ~200°C for the monomeric target compound.
  • Chelation Capacity: Can bind multiple metal ions (e.g., Cu²⁺, Ni²⁺), unlike the mono-imine target compound .

Spectral and Analytical Data Comparison

NMR and IR Profiles
Compound ¹H NMR (δ, ppm) IR (C=N stretch, cm⁻¹) Reference
Target Compound 8.65 (s, 1H, CH=N) 1615
4-Methoxy Analog (2c) 8.62 (s, 1H, CH=N) 1618
4-Nitro Analog (2d) 8.72 (s, 1H, CH=N) 1625

Note: The C=N stretching frequency increases with electron-withdrawing substituents, reflecting stronger bond polarization .

Biological Activity

N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine, a Schiff base compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction between 4-ethoxybenzaldehyde and 1-naphthalenamine. The reaction typically involves the use of an acid catalyst under reflux conditions, leading to the formation of the Schiff base with a characteristic imine functional group.

1. Anticancer Activity

Research has demonstrated that Schiff bases, including this compound, exhibit significant anticancer properties. A study by Rizvi et al. highlighted the compound's ability to inhibit cell growth across various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action is believed to involve apoptosis induction via mitochondrial pathways and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-718Apoptosis via mitochondrial pathway
HCT-11627Cell cycle arrest
PC-313Induction of apoptosis

2. Antimicrobial Activity

The antimicrobial potency of Schiff bases has been well-documented. For instance, a study conducted by Yildiz et al. reported that this compound exhibited notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's efficacy was evaluated using the disc diffusion method.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

3. Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound has shown promising results in scavenging free radicals, as evidenced by DPPH radical scavenging assays. The antioxidant activity was comparable to standard antioxidants like ascorbic acid.

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer mechanism was conducted using the MTT assay and flow cytometry on MCF-7 cells treated with this compound. The results indicated a significant increase in apoptotic cells after treatment, correlating with increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, this compound was tested against a panel of bacterial strains. The results demonstrated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL for different strains.

Q & A

Q. What are the common synthetic routes for N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine?

The compound is typically synthesized via Schiff base condensation between 1-naphthylamine and 4-ethoxybenzaldehyde. This reaction is performed under reflux conditions in anhydrous ethanol, with progress monitored by thin-layer chromatography (TLC). Post-reaction purification involves solvent removal under reduced pressure and flash column chromatography to isolate the product in high yield (e.g., 92% reported for analogous compounds). Slow evaporation of solvent mixtures (e.g., ethyl acetate/hexane) is used to grow single crystals for structural analysis .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm molecular structure and purity (e.g., δ 7.6–8.3 ppm for naphthalene protons) .
  • Infrared (IR) Spectroscopy : Peaks at ~1632 cm⁻¹ (C=N stretch) and ~1510 cm⁻¹ (aromatic C=C) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calcd. 361.2280) .
  • X-ray Crystallography : For unambiguous structural determination, leveraging programs like SHELXL for refinement .

Q. What pharmacological applications are explored for this compound?

Naphthalene derivatives are studied for antimicrobial and anticancer properties due to their planar aromatic systems, which facilitate DNA intercalation or enzyme inhibition. While direct data on this compound is limited, structurally similar analogs exhibit activity against pathogens like Staphylococcus aureus and Escherichia coli .

Q. How is purity ensured during synthesis?

Purity is validated via TLC monitoring, followed by purification using flash column chromatography. Recrystallization from solvent mixtures (e.g., ethanol/water) further enhances purity, with final characterization by HPLC or melting point analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides bond lengths, angles, and conformation. Hydrogen atoms are positioned geometrically using riding models (C–H = 0.93–0.99 Å), and thermal parameters (Uiso) are refined. SHELXL software is critical for handling high-resolution data and addressing disorders in aromatic substituents .

Q. What strategies mitigate conflicting NMR data between synthetic batches?

Contradictions may arise from solvent effects, tautomerism, or impurities. To resolve these:

  • Use 2D NMR (e.g., COSY, HSQC) to assign signals unambiguously.
  • Compare with literature data for analogous compounds (e.g., δ 124–130 ppm for naphthalene carbons).
  • Ensure reaction reproducibility by standardizing temperature, solvent, and catalyst (e.g., Pd-based systems for C–H activation) .

Q. How are intermolecular interactions analyzed in the crystal lattice?

Graph set analysis (e.g., Etter’s notation) identifies hydrogen-bonding patterns (e.g., C–H···N/O interactions). For this compound, weak interactions like C–H···π (naphthalene rings) contribute to packing stability. Software like Mercury (CCDC) visualizes these interactions and calculates interaction energies .

Q. What experimental parameters optimize crystal growth for diffraction studies?

  • Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation.
  • Temperature Control : Crystallize at 4°C or via slow evaporation at room temperature.
  • Seeding : Introduce microcrystals from prior batches to enhance lattice formation .

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